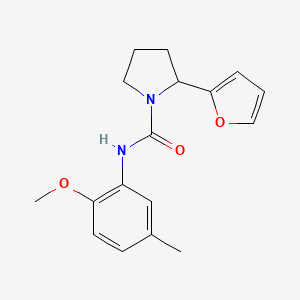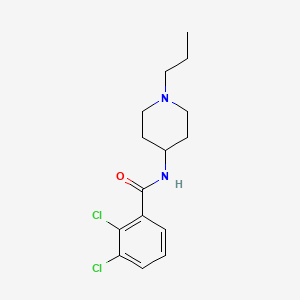
2-(2-furyl)-N-(2-methoxy-5-methylphenyl)-1-pyrrolidinecarboxamide
Overview
Description
2-(2-furyl)-N-(2-methoxy-5-methylphenyl)-1-pyrrolidinecarboxamide, also known as FMP, is a synthetic compound that is widely used in scientific research. This compound is known to have various biochemical and physiological effects, which make it an ideal tool for studying different biological processes.
Mechanism of Action
The mechanism of action of 2-(2-furyl)-N-(2-methoxy-5-methylphenyl)-1-pyrrolidinecarboxamide is not well understood. However, it is known to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are known to be involved in inflammation. By inhibiting the activity of COX-2, 2-(2-furyl)-N-(2-methoxy-5-methylphenyl)-1-pyrrolidinecarboxamide is able to reduce inflammation.
Biochemical and Physiological Effects:
2-(2-furyl)-N-(2-methoxy-5-methylphenyl)-1-pyrrolidinecarboxamide has various biochemical and physiological effects. It is known to reduce inflammation, inhibit the growth of cancer cells, and regulate glucose metabolism. 2-(2-furyl)-N-(2-methoxy-5-methylphenyl)-1-pyrrolidinecarboxamide is also known to induce apoptosis in cancer cells and stimulate autophagy. In addition, 2-(2-furyl)-N-(2-methoxy-5-methylphenyl)-1-pyrrolidinecarboxamide has been shown to improve insulin sensitivity and reduce body weight in animal models of obesity.
Advantages and Limitations for Lab Experiments
2-(2-furyl)-N-(2-methoxy-5-methylphenyl)-1-pyrrolidinecarboxamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. 2-(2-furyl)-N-(2-methoxy-5-methylphenyl)-1-pyrrolidinecarboxamide is also stable in different solvents, which makes it easy to work with. However, 2-(2-furyl)-N-(2-methoxy-5-methylphenyl)-1-pyrrolidinecarboxamide has some limitations for lab experiments. It is not very water-soluble, which makes it difficult to work with in aqueous solutions. In addition, 2-(2-furyl)-N-(2-methoxy-5-methylphenyl)-1-pyrrolidinecarboxamide has not been extensively studied in humans, which limits its potential for clinical applications.
Future Directions
There are several future directions for the study of 2-(2-furyl)-N-(2-methoxy-5-methylphenyl)-1-pyrrolidinecarboxamide. One potential direction is to study the effect of 2-(2-furyl)-N-(2-methoxy-5-methylphenyl)-1-pyrrolidinecarboxamide on different types of cancer cells. Another potential direction is to study the effect of 2-(2-furyl)-N-(2-methoxy-5-methylphenyl)-1-pyrrolidinecarboxamide on different biological processes such as autophagy and apoptosis. In addition, future studies could focus on improving the water solubility of 2-(2-furyl)-N-(2-methoxy-5-methylphenyl)-1-pyrrolidinecarboxamide and developing new derivatives of 2-(2-furyl)-N-(2-methoxy-5-methylphenyl)-1-pyrrolidinecarboxamide with improved properties.
Conclusion:
In conclusion, 2-(2-furyl)-N-(2-methoxy-5-methylphenyl)-1-pyrrolidinecarboxamide is a synthetic compound that is widely used in scientific research. This compound has various biochemical and physiological effects, which make it an ideal tool for studying different biological processes. 2-(2-furyl)-N-(2-methoxy-5-methylphenyl)-1-pyrrolidinecarboxamide has several advantages for lab experiments, but it also has some limitations. Future studies could focus on improving the properties of 2-(2-furyl)-N-(2-methoxy-5-methylphenyl)-1-pyrrolidinecarboxamide and exploring its potential for clinical applications.
Scientific Research Applications
2-(2-furyl)-N-(2-methoxy-5-methylphenyl)-1-pyrrolidinecarboxamide is widely used in scientific research as a tool for studying different biological processes. This compound is known to have various biochemical and physiological effects, which make it an ideal tool for studying different biological processes. 2-(2-furyl)-N-(2-methoxy-5-methylphenyl)-1-pyrrolidinecarboxamide is used in the study of different diseases such as cancer, diabetes, and obesity. It is also used in the study of different biological processes such as apoptosis, autophagy, and inflammation.
properties
IUPAC Name |
2-(furan-2-yl)-N-(2-methoxy-5-methylphenyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-12-7-8-15(21-2)13(11-12)18-17(20)19-9-3-5-14(19)16-6-4-10-22-16/h4,6-8,10-11,14H,3,5,9H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLILXBOZJQDFPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)N2CCCC2C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(furan-2-yl)-N-(2-methoxy-5-methylphenyl)pyrrolidine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-{[({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonyl)amino]methyl}-1-piperidinecarboxamide](/img/structure/B4750561.png)
![ethyl (4-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-morpholinyl)acetate](/img/structure/B4750564.png)

![4-[(4-benzyl-1-piperazinyl)carbonyl]-7-chloro-8-methyl-2-(3-pyridinyl)quinoline](/img/structure/B4750588.png)
![N-(4-{[6-methyl-2-(methylthio)-4-pyrimidinyl]amino}phenyl)acetamide](/img/structure/B4750592.png)
![2-{[2-(2-furyl)-4-oxo-4H-chromen-6-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4750601.png)
![2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4750604.png)
![methyl 3-chloro-6-({3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B4750616.png)
![1-[(4-biphenylyloxy)methyl]-N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-pyrazole-3-carboxamide](/img/structure/B4750618.png)
![1-(2-furylmethyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4750623.png)

![1-(4-chlorophenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4750635.png)
![ethyl (5-{[(5-bromo-3-pyridinyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)acetate](/img/structure/B4750640.png)
![N-benzyl-2-{2-methoxy-4-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetamide](/img/structure/B4750654.png)